molecular formula C8H12N2O B13366035 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol

3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol

Cat. No.: B13366035
M. Wt: 152.19 g/mol
InChI Key: YWWMTDYXCMNLAP-UHFFFAOYSA-N
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Description

3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol is a chemical compound characterized by the presence of a diazirine ring, an alkyne group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a diazirine precursor with an alkyne-containing reagent under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol primarily involves the diazirine ring. Upon exposure to UV light, the diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. This property makes it useful for studying molecular interactions and mapping active sites in enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
  • 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine
  • 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-2-ol

Uniqueness

Compared to similar compounds, 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol is unique due to the presence of both a hydroxyl group and an alkyne group. This combination allows for a broader range of chemical modifications and applications. The hydroxyl group provides a site for further functionalization, while the alkyne group can participate in click chemistry reactions, making it a versatile tool in synthetic chemistry.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-(3-but-3-ynyldiazirin-3-yl)propan-1-ol

InChI

InChI=1S/C8H12N2O/c1-2-3-5-8(9-10-8)6-4-7-11/h1,11H,3-7H2

InChI Key

YWWMTDYXCMNLAP-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1(N=N1)CCCO

Origin of Product

United States

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